![molecular formula C11H14N2O4S B1280783 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS No. 340041-91-0](/img/structure/B1280783.png)
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine
Overview
Description
“1-((4-Nitrobenzyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O4S . It has an average mass of 270.305 Da and a monoisotopic mass of 270.067413 Da .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring. It is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have been shown to possess several important biological activities . The fluorophenyl substituents at position 3 (R1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .
Scientific Research Applications
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which is a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules with Target Selectivity
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Pyrrolidine-Functionalized Nucleoside Analogs
A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . These analogs were tested for their antiviral and anticancer activity .
4. Inhibition of Viral Reverse Transcriptases and Mammalian DNA Polymerases Unnatural nucleoside analogs, such as the ones synthesized using this compound, can inhibit viral reverse transcriptases and mammalian DNA polymerases . This is a proven approach in antiviral and anticancer therapy .
Anticancer Therapy
The clinical efficacy of anticancer nucleosides is dependent on their ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . This compound could potentially be used in the synthesis of such anticancer nucleosides .
Antiviral Therapy
Similarly, this compound could be used in the synthesis of antiviral nucleosides that limit viral infection by inhibiting HIV reverse transcriptase .
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins such as disintegrin and metalloproteinase domain-containing protein 17 .
Biochemical Pathways
Given its potential protein targets, it might influence pathways related to cell adhesion and migration, inflammation, and tissue remodeling .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 270305, a density of 14±01 g/cm3, and a boiling point of 4613±470 °C at 760 mmHg suggest that it might have reasonable bioavailability .
Result of Action
Based on its potential protein targets, it might influence processes such as cell adhesion, migration, inflammation, and tissue remodeling .
Future Directions
The pyrrolidine ring and its derivatives, including “1-((4-Nitrobenzyl)sulfonyl)pyrrolidine”, have shown promise in the field of drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make these compounds attractive for future research .
properties
IUPAC Name |
1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYIHLMZBWOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477559 | |
Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | |
CAS RN |
340041-91-0 | |
Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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